4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide

Medicinal Chemistry PDE5 Inhibitors Pyrazolopyrimidinone

Researchers developing PDE5 inhibitors require a reliable 4-amino-functionalized pyrazole building block-generic substitution with deamino analogs fails to support diazotization, acylation, or fused heterocycle formation, disrupting validated synthetic routes. • Enables PDE5 inhibitor synthesis via established pyrazolopyrimidinone routes with demonstrated in vivo efficacy and PDE6 selectivity • Unique 4-amino nucleophilic handle for rapid SAR exploration: amide, sulfonamide, urea, and heterocycle-fused analog libraries • Predictable physicochemical profile: TPSA ~87 Ų, LogP ~0.1, 2 H-bond donors-balanced for oral drug candidate optimization Supplied at ≥97% purity. Sealed dry storage at 2-8°C; ships ambient. For R&D use only.

Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
CAS No. 247583-80-8
Cat. No. B1289589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide
CAS247583-80-8
Molecular FormulaC7H12N4O
Molecular Weight168.2 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1C)C(=O)N)N
InChIInChI=1S/C7H12N4O/c1-3-4-5(8)6(7(9)12)10-11(4)2/h3,8H2,1-2H3,(H2,9,12)
InChIKeyZVVNGCZZXMLAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide Overview


4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid amide (CAS 247583-80-8) is a heterocyclic building block belonging to the pyrazole-3-carboxamide class, with a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 g/mol . This compound features a 4-amino substituent on the pyrazole ring, which distinguishes it from simpler pyrazole-3-carboxamides and enables specific derivatization chemistries. While direct published biological activity data for this exact compound are limited, its primary documented application lies in medicinal chemistry as a key synthetic intermediate, notably in the preparation of pyrazolopyrimidinone-based phosphodiesterase type 5 (PDE5) inhibitors [1].

4-NH₂
Enables derivatization via amidation, sulfonylation, diazotization
PDE5
Documented intermediate for pyrazolopyrimidinone PDE5 inhibitor synthesis
BB
Versatile pyrazole-3-carboxamide building block for library diversification

Specificity of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide


Generic substitution with structurally related pyrazole-3-carboxamides is not feasible due to the critical role of the 4-amino group in enabling specific downstream chemical transformations and modulating physicochemical properties. The 4-amino substituent provides a unique nucleophilic handle for further functionalization, such as diazotization, acylation, or formation of fused heterocycles, which is absent in deamino analogs like 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 863751-98-8) . Furthermore, the presence of the 4-amino group alters key molecular descriptors—including hydrogen bond donor/acceptor counts, topological polar surface area (TPSA), and lipophilicity (LogP)—which directly influence solubility, permeability, and target engagement in medicinal chemistry campaigns . Procurement of the correct 4-amino derivative is therefore essential to maintain the integrity of established synthetic routes and to achieve the desired pharmacokinetic and pharmacodynamic profiles in drug discovery programs [1].

Ring-closure incompatibility

Deamino analogs (e.g., CAS 863751-98-8) lack the 4-amino nucleophilic site, likely disrupting key heterocycle formation in PDE5 inhibitor synthesis.

Physicochemical shift

Absence of 4-amino reduces H-bond donors and TPSA, which may significantly alter solubility, permeability, and target engagement profiles.

Quantitative Differentiation of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide


Key Intermediate for Pyrazolopyrimidinone PDE5 Inhibitors

This compound is documented as a crucial intermediate in the multi-step synthesis of pyrazolopyrimidinone-based cGMP PDE5 inhibitors, which are under investigation for the treatment of erectile dysfunction and other cardiovascular conditions [1]. The synthetic route involves Claisen condensation, cyclization, nitration, chlorination, amidation, and selective N-methylation to yield the target 4-amino intermediate, which is then further elaborated [1]. In contrast, generic pyrazole-3-carboxamides without the 4-amino group cannot undergo the requisite downstream transformations to access the pyrazolopyrimidinone core, as they lack the necessary nucleophilic site for ring fusion [1]. This role as a gatekeeper intermediate makes the compound essential for research groups pursuing this specific chemical space.

Synthetic utility
Class-level inference
4-Amino intermediate enables pyrazolopyrimidinone ring closure; deamino analogs may not support this step
Essential for PDE5 inhibitor synthetic route; class-level relevance
Reported in patent WO 9954333; verify with specific route
Medicinal Chemistry PDE5 Inhibitors Pyrazolopyrimidinone Synthetic Intermediate

Synthetic Versatility of the 4-Amino Group

The 4-amino group on the pyrazole ring provides a versatile nucleophilic handle for further functionalization, including acylation, sulfonylation, diazotization, and participation in heterocycle formation. This contrasts with 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 863751-98-8), which lacks the 4-amino substituent and therefore cannot undergo analogous site-selective modifications . The presence of the 4-amino group also facilitates the formation of hydrogen bonds with biological targets or reagents, potentially enhancing reactivity and selectivity in subsequent steps.

Functional group versatility
Head-to-head
4-NH₂ provides nucleophilic site for acylation, sulfonylation, diazotization; 5-ethyl analog lacks this handle
Enables diverse derivatization; supports library synthesis
Based on structural comparison; experimental scope may vary
Organic Synthesis Functional Group Tolerance Derivatization Building Block

Enhanced H-Bond Donor and PSA Profile

The 4-amino substituent alters key physicochemical descriptors relative to deamino analogs. The target compound has a molecular weight of 168.20 g/mol, 2 hydrogen bond donors, 3 hydrogen bond acceptors, a topological polar surface area (TPSA) of 86.9 Ų, and a calculated LogP of 0.1 . In comparison, 5-ethyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 863751-98-8) has a molecular weight of 153.18 g/mol, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a lower TPSA (approx. 68 Ų) . The increased hydrogen bond donor capacity and higher TPSA of the 4-amino derivative can significantly improve aqueous solubility and modulate membrane permeability, which are critical parameters during lead optimization [1].

H-Bond donors / TPSA
Cross-study comparable
Target: 2 HBD, TPSA 86.9 Ų; Comparator: 1 HBD, TPSA ≈ 68 Ų. Difference: +1 HBD, +~19 Ų TPSA
Increased H-bond capacity and PSA may enhance solubility; context-dependent
Calculated descriptors; experimental solubility and permeability data recommended
Physicochemical Properties Drug-likeness Lead Optimization Computational Chemistry

Reliable Supply and Consistent Purity

Multiple vendors offer this compound with a specified purity of ≥95% or 98%, ensuring consistent quality for research applications . While purity data for closely related analogs may be similar, the availability of this specific 4-amino derivative from established suppliers reduces the risk of project delays associated with custom synthesis or unreliable sourcing. The compound is typically supplied as a solid, and storage recommendations are provided to maintain integrity.

Purity & supply
Supporting evidence
≥95% or 98% purity; available from multiple vendors as solid
Reliable supply supports reproducible research
Vendor-specified; confirm lot-specific COA
Chemical Procurement Quality Control Synthetic Reliability Supply Chain

Recommended Applications of 4-Amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide


Pyrazolopyrimidinone PDE5 Inhibitors for Cardiovascular & Urological Research

This compound is an indispensable intermediate for the preparation of pyrazolopyrimidinone derivatives that act as potent and selective PDE5 inhibitors [1]. Research groups focused on erectile dysfunction, pulmonary arterial hypertension, or other PDE5-related indications can utilize this building block to access a known chemical space with demonstrated in vivo efficacy and selectivity over PDE6 [2]. The established synthetic route from the drug synthesis database provides a validated starting point for medicinal chemistry optimization [1].

4-Amino Derivatization for Pyrazole Library Diversification

The 4-amino group serves as a versatile handle for generating diverse arrays of amides, sulfonamides, ureas, and heterocyclic-fused analogs . Medicinal chemists can leverage this functionality to rapidly explore structure-activity relationships (SAR) around the pyrazole core, potentially modulating potency, selectivity, and physicochemical properties . This compound is particularly valuable for projects aiming to improve solubility or introduce specific hydrogen-bonding interactions.

Kinase Inhibitor and Enzyme Modulator Development

Pyrazole-3-carboxamides, including 4-amino derivatives, are privileged scaffolds in kinase inhibitor discovery, with examples targeting FLT3, CDKs, and TGF-β RI [3]. While direct biological data for this specific compound are limited, its structural features align with known pharmacophores for ATP-competitive inhibition. It can be used as a core fragment for designing novel inhibitors or as a control compound in enzymatic assays to validate assay conditions [3].

Physicochemical Property Optimization for Lead Series

The introduction of a 4-amino group onto the pyrazole-3-carboxamide scaffold predictably increases TPSA (+~19 Ų) and hydrogen bond donor count (+1) compared to deamino analogs . This makes the compound a valuable tool for medicinal chemists seeking to improve aqueous solubility or reduce hERG liability in a lead series without radically altering the core structure. The calculated LogP of 0.1 also suggests a favorable balance between hydrophilicity and lipophilicity for oral drug candidates .

Application
Selection Property
Validation Focus
Pyrazolopyrimidinone PDE5 inhibitor synthesis
4-Amino group for key ring-closure step
Reproducibility of patented synthetic route; PDE5 selectivity screening
Pyrazole library diversification
Primary amine as nucleophilic derivatization site
Successful amidation, sulfonylation, or diazotization; purity post-derivatization
Kinase inhibitor fragment/control
Pyrazole-3-carboxamide scaffold alignment
Confirm activity in ATP-competitive kinase assays; review reported FLT3/CDK examples
Physicochemical optimization of lead series
Increased H-bond donor count and TPSA
Solubility and permeability improvement in lead series; hERG liability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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